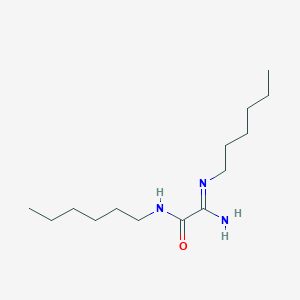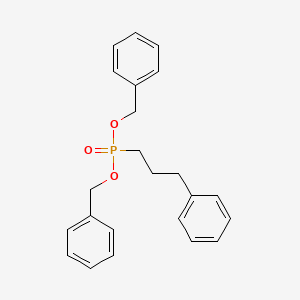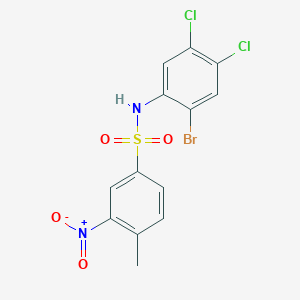
N-(2-Bromo-4,5-dichlorophenyl)-4-methyl-3-nitrobenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Bromo-4,5-dichlorophenyl)-4-methyl-3-nitrobenzene-1-sulfonamide is a complex organic compound characterized by the presence of bromine, chlorine, nitro, and sulfonamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4,5-dichlorophenyl)-4-methyl-3-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:
Halogenation: Introduction of bromine and chlorine atoms to the phenyl ring.
Nitration: Addition of a nitro group to the benzene ring.
Sulfonation: Introduction of a sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters would be essential to achieve efficient production.
化学反応の分析
Types of Reactions
N-(2-Bromo-4,5-dichlorophenyl)-4-methyl-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic reagents such as sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the halogens.
科学的研究の応用
N-(2-Bromo-4,5-dichlorophenyl)-4-methyl-3-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-Bromo-4,5-dichlorophenyl)-4-methyl-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(2-Bromo-4,5-dichlorophenyl)acetamide
- N-(2-Bromo-4,5-dichlorophenyl)-2-chloroacetamide
Uniqueness
N-(2-Bromo-4,5-dichlorophenyl)-4-methyl-3-nitrobenzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
特性
CAS番号 |
87316-87-8 |
|---|---|
分子式 |
C13H9BrCl2N2O4S |
分子量 |
440.1 g/mol |
IUPAC名 |
N-(2-bromo-4,5-dichlorophenyl)-4-methyl-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H9BrCl2N2O4S/c1-7-2-3-8(4-13(7)18(19)20)23(21,22)17-12-6-11(16)10(15)5-9(12)14/h2-6,17H,1H3 |
InChIキー |
QIBZXSKEQYRCMQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2Br)Cl)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


phosphanium bromide](/img/structure/B14406416.png)



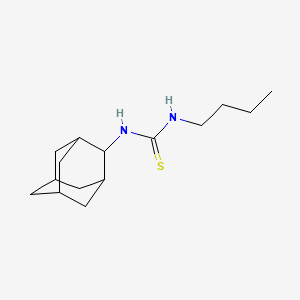

![[3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene](/img/structure/B14406451.png)

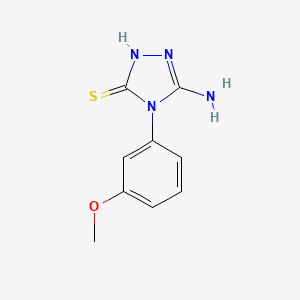
![3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one](/img/structure/B14406465.png)
